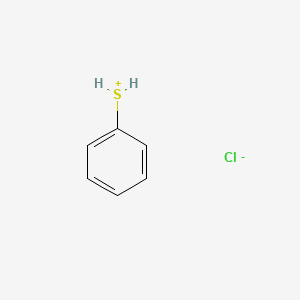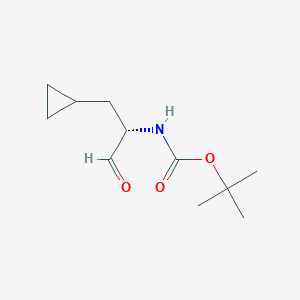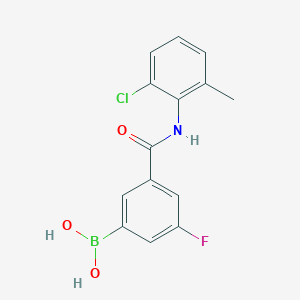
5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a carbamoyl group attached to a benzene ring. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-methylphenyl isocyanate with 3-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is essential for confirming the structure and purity of the compound.
化学反応の分析
Types of Reactions
5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design to target specific proteins.
類似化合物との比較
Similar Compounds
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A compound with a similar structure but different functional groups, used in the synthesis of dasatinib, a protein tyrosine kinase inhibitor.
3-Fluoro-4-(2-chloro-6-methylphenylcarbamoyl)benzoic acid:
Uniqueness
5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is unique due to the presence of both a boronic acid group and a fluorine atom, which confer distinct chemical properties. The boronic acid group allows for interactions with diols and other nucleophiles, while the fluorine atom can enhance the compound’s stability and bioavailability.
特性
分子式 |
C14H12BClFNO3 |
|---|---|
分子量 |
307.51 g/mol |
IUPAC名 |
[3-[(2-chloro-6-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BClFNO3/c1-8-3-2-4-12(16)13(8)18-14(19)9-5-10(15(20)21)7-11(17)6-9/h2-7,20-21H,1H3,(H,18,19) |
InChIキー |
JFLBFGSNZWTZET-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=C2Cl)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


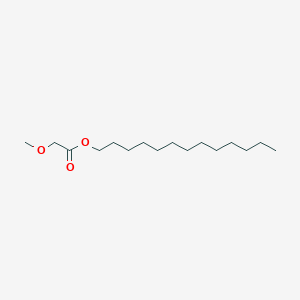
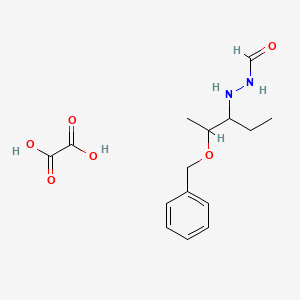
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
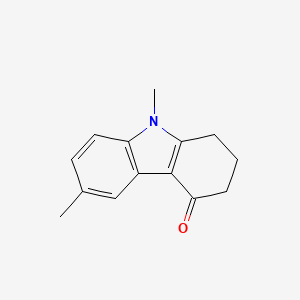
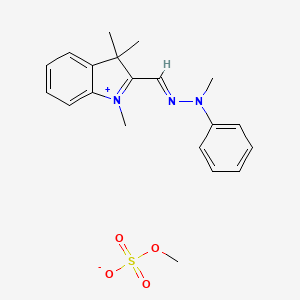

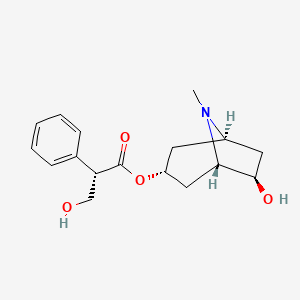


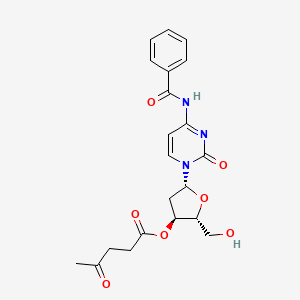
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)

